(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
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Overview
Description
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a chemical compound with a complex structure that includes a triazole ring, a chlorophenyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The chlorophenyl group is introduced via a substitution reaction, and the morpholino group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various substituents on the phenyl ring.
Scientific Research Applications
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Medicine: Research is conducted to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with molecular targets in biological systems. The triazole ring and other functional groups can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(morpholino)methanone: This compound shares the chlorophenyl and morpholino groups but lacks the triazole ring.
(4-Chlorophenyl)-1H-1,2,3-triazole: This compound includes the triazole ring and chlorophenyl group but does not have the morpholino group.
Uniqueness
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, chlorophenyl group, and morpholino group allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-propyltriazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-3-14-15(16(22)20-8-10-23-11-9-20)18-19-21(14)13-6-4-12(17)5-7-13/h4-7H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSARWVWRSCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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